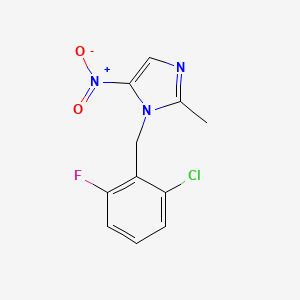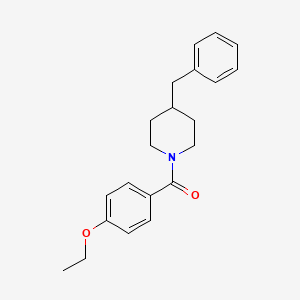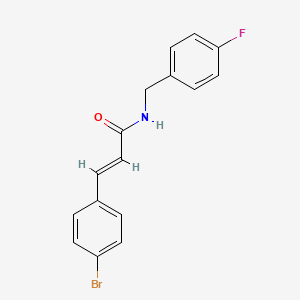![molecular formula C16H20N2O3 B5848873 N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5848873.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide, also known as CYT387, is a small molecule inhibitor that targets Janus Kinases (JAKs). It was first synthesized in 2007 by Celgene Corporation and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide is a selective inhibitor of JAK1 and JAK2, which are proteins that play a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAK1 and JAK2, N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide blocks the downstream signaling of these proteins, leading to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide has been shown to increase the production of red blood cells, which may have therapeutic applications in the treatment of anemia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide is its selectivity for JAK1 and JAK2. This allows for more targeted inhibition of these proteins, reducing the risk of off-target effects. However, N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide has also been shown to have limitations in lab experiments. For example, it has been shown to have poor solubility in water, which can make it difficult to administer in vivo. In addition, it has been shown to have a short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide. One potential area of research is the development of more effective formulations of N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide that address its solubility and half-life limitations. Another potential area of research is the investigation of N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide in combination with other drugs for the treatment of various diseases. Finally, there is a need for further research into the long-term safety and efficacy of N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide, particularly in the context of chronic diseases.
Synthesemethoden
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide involves a multi-step process that begins with the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(1-cyclohexen-1-yl)ethylamine to form the amide. The resulting product is purified using column chromatography to yield N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects. It has been studied in vitro and in vivo for the treatment of various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-14(8-5-9-15(12)18(20)21)16(19)17-11-10-13-6-3-2-4-7-13/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDABXJLBCWPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5848799.png)
![6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5848804.png)



![methyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B5848842.png)

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5848852.png)
![7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5848858.png)
![ethyl N-[2-(3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]glycinate](/img/structure/B5848866.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)
